molecular formula C29H22N2O8S B393625 2-{5-[(5-(1,3-benzodioxol-5-yl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]-2-furyl}benzoic acid

2-{5-[(5-(1,3-benzodioxol-5-yl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]-2-furyl}benzoic acid

Cat. No.: B393625
M. Wt: 558.6g/mol
InChI Key: BLLNFNZBROFLQF-YDZHTSKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{5-[(5-(1,3-benzodioxol-5-yl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]-2-furyl}benzoic acid is a complex organic compound with a unique structure that includes a benzodioxole moiety, a thiazolopyrimidine core, and a benzoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(5-(1,3-benzodioxol-5-yl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]-2-furyl}benzoic acid typically involves multi-step organic reactions. The starting materials often include 1,3-benzodioxole, ethyl acetoacetate, and various thiazole derivatives. The key steps in the synthesis may involve:

    Condensation reactions: to form the thiazolopyrimidine core.

    Esterification: to introduce the ethoxycarbonyl group.

    Aldol condensation: to link the benzodioxole and thiazolopyrimidine moieties.

    Hydrolysis: to convert ester groups to carboxylic acids.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(5-(1,3-benzodioxol-5-yl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]-2-furyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinones.

    Reduction: The thiazolopyrimidine core can be reduced to form dihydro derivatives.

    Substitution: The benzoic acid group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives of the thiazolopyrimidine core.

    Substitution: Various substituted benzoic acids.

Scientific Research Applications

2-{5-[(5-(1,3-benzodioxol-5-yl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]-2-furyl}benzoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{5-[(5-(1,3-benzodioxol-5-yl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]-2-furyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with aromatic residues in the active site of enzymes, while the thiazolopyrimidine core can form hydrogen bonds with key amino acids. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{5-[(5-(1,3-benzodioxol-5-yl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]-2-furyl}benzoic acid is unique due to its combination of a benzodioxole moiety, a thiazolopyrimidine core, and a benzoic acid group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C29H22N2O8S

Molecular Weight

558.6g/mol

IUPAC Name

2-[5-[(E)-[5-(1,3-benzodioxol-5-yl)-6-ethoxycarbonyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C29H22N2O8S/c1-3-36-28(35)24-15(2)30-29-31(25(24)16-8-10-21-22(12-16)38-14-37-21)26(32)23(40-29)13-17-9-11-20(39-17)18-6-4-5-7-19(18)27(33)34/h4-13,25H,3,14H2,1-2H3,(H,33,34)/b23-13+

InChI Key

BLLNFNZBROFLQF-YDZHTSKRSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC4=C(C=C3)OCO4)C(=O)/C(=C\C5=CC=C(O5)C6=CC=CC=C6C(=O)O)/S2)C

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC4=C(C=C3)OCO4)C(=O)C(=CC5=CC=C(O5)C6=CC=CC=C6C(=O)O)S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC4=C(C=C3)OCO4)C(=O)C(=CC5=CC=C(O5)C6=CC=CC=C6C(=O)O)S2)C

Origin of Product

United States

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